molecular formula C22H20N2O B5363170 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone

3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5363170
M. Wt: 328.4 g/mol
InChI Key: OUFIYTUFYOPUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PPEQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPEQ is a heterocyclic compound that contains a quinazolinone ring and a phenylethyl group.

Mechanism of Action

The mechanism of action of 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, this compound has been reported to inhibit the aggregation of beta-amyloid protein, a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease, this compound has been shown to improve cognitive function, reduce beta-amyloid accumulation, and decrease neuroinflammation. In Parkinson's disease, this compound has been reported to improve motor function, reduce oxidative stress, and prevent dopaminergic neuron loss.

Advantages and Limitations for Lab Experiments

3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool, including its high selectivity and potency, ease of synthesis, and low toxicity. However, there are also some limitations associated with this compound, such as its poor solubility in water, which can limit its bioavailability and affect its pharmacokinetics.

Future Directions

There are several future directions for the research on 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the use of this compound as a tool for studying various biological processes and diseases can also be explored further. Finally, the development of this compound-based materials and devices for various applications can also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medicinal chemistry, material science, and analytical chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and devices with significant societal impact.

Synthesis Methods

The synthesis of 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction between 2-phenylacetonitrile and anthranilic acid in the presence of a catalyst. The reaction proceeds through a cyclization process to form the quinazolinone ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions and amino acids.

properties

IUPAC Name

3-phenyl-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16(17-10-4-2-5-11-17)21-23-20-15-9-8-14-19(20)22(25)24(21)18-12-6-3-7-13-18/h2-16,21,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFIYTUFYOPUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.